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Compound of Interest

Compound Name: 3-Bromo-4-methylquinoline

Cat. No.: B1631785 Get Quote

In the landscape of modern drug discovery and materials science, the quinoline scaffold

remains a cornerstone of innovation. Its derivatives are implicated in a vast array of bioactive

compounds, making the precise characterization of novel analogues a critical step in the

research and development pipeline. 3-Bromo-4-methylquinoline (CAS No. 59280-69-2)

represents one such molecule of interest. The strategic placement of a bromine atom at the 3-

position and a methyl group at the 4-position creates a unique electronic and steric profile,

offering a versatile platform for further synthetic elaboration.

This guide moves beyond a simple recitation of data. It is structured to provide researchers,

scientists, and drug development professionals with a practical and theoretical framework for

determining and interpreting the core physical properties of 3-Bromo-4-methylquinoline. We

will delve into the causality behind experimental choices, presenting not just what to measure,

but why and how these measurements form a self-validating system for structural confirmation

and purity assessment. Each section provides field-proven protocols and predictive insights

grounded in established chemical principles, empowering the reader to approach the

characterization of this and similar molecules with confidence and scientific rigor.

Molecular Identity and Solid-State Characteristics
The foundational step in characterizing any compound is confirming its identity and basic

physical state. For 3-Bromo-4-methylquinoline, this begins with its molecular formula and

progresses to its thermal behavior, a key indicator of purity and intermolecular forces.

Molecular Structure:
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Caption: Molecular structure of 3-Bromo-4-methylquinoline.

Key Identifiers
A summary of the fundamental identifiers for 3-Bromo-4-methylquinoline is presented below.

Property Value Source

CAS Number 59280-69-2 [1][2]

Molecular Formula C₁₀H₈BrN [2]

Molecular Weight 222.08 g/mol [2]

Physical State Solid (predicted)

Melting Point
To be determined

experimentally
-

Boiling Point
To be determined

experimentally
-

Melting Point Determination: A Proxy for Purity
The melting point is a thermodynamically defined physical property that is highly sensitive to

impurities. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C),

whereas the presence of even minor soluble impurities will depress the melting point and

broaden the range.[3] Therefore, its accurate determination is a primary, cost-effective method

for assessing sample purity.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

The underlying principle is the controlled heating of a finely powdered sample in a capillary

tube while observing the temperatures at which melting begins and is complete.

Sample Preparation:

Ensure the 3-Bromo-4-methylquinoline sample is completely dry and finely powdered

using a mortar and pestle. This ensures uniform heat transfer.
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Jab the open end of a glass capillary tube into the powder pile.

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to

pack the solid into the closed end. A packed sample height of 2-3 mm is ideal.[4]

Apparatus Setup:

Place the packed capillary tube into the heating block of the apparatus.

Set the initial heating rate to a medium-to-high setting to rapidly approach the expected

melting point. If the approximate melting point is unknown, a preliminary rapid

determination should be performed on a separate sample.[4]

Measurement:

Once the temperature is ~20°C below the expected melting point, reduce the heating rate

to 1-2°C per minute.[4] This slow rate is crucial for allowing the system to reach thermal

equilibrium, ensuring an accurate reading.

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

Record the temperature (T₂) at which the last solid particle melts.

The melting point is reported as the range T₁ - T₂.

Validation:

For a new compound, this process should be repeated at least twice with fresh samples to

ensure reproducibility.
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Sample Preparation
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Record T₁ (first liquid)

Record T₂ (all liquid)
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Assess purity (sharpness of range)
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Caption: Workflow for Capillary Melting Point Determination.
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Solution Behavior and Solubility Profiling
For drug development professionals, understanding a compound's solubility is paramount. It

directly influences bioavailability, formulation strategies, and the choice of solvents for synthetic

reactions and purification. A comprehensive solubility profile in both aqueous and organic

media is therefore essential.

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is a well-established technique for determining equilibrium solubility.[5]

It involves saturating a solvent with the solute at a constant temperature and then quantifying

the concentration of the dissolved compound.

System Preparation:

Add an excess amount of solid 3-Bromo-4-methylquinoline to a series of vials, each

containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline

pH 7.4, ethanol, acetone, toluene, ethyl acetate).[5] The presence of undissolved solid at

the end of the experiment is crucial to ensure equilibrium saturation has been reached.

Equilibration:

Seal the vials and place them in an isothermal shaker bath set to a constant temperature

(e.g., 25°C or 37°C).

Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to

reach equilibrium.

Sample Separation:

After equilibration, allow the vials to stand undisturbed in the bath for a short period to let

the excess solid settle.

Carefully withdraw an aliquot from the supernatant. This step must be performed without

disturbing the solid material.

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any

remaining microscopic solid particles.
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Quantification:

Accurately dilute the filtered supernatant with a suitable mobile phase.

Determine the concentration of 3-Bromo-4-methylquinoline in the diluted sample using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection, by comparing the response to a standard curve.

Data Reporting:

Calculate the original concentration in the solvent and report the solubility in units of

mg/mL or mol/L.

Solvent Solubility at 25°C (To be determined)

Water

PBS (pH 7.4)

Ethanol

Methanol

Acetone

Acetonitrile

Toluene

Ethyl Acetate

N,N-Dimethylformamide (DMF)

Note: The solubility profile of the related compound 6-bromo-2-methylquinoline shows high

solubility in toluene and ethyl acetate, and very low solubility in water, which may be predictive

for 3-Bromo-4-methylquinoline.[5]

Spectroscopic and Structural Elucidation
While elemental properties are vital, a combination of spectroscopic techniques is required for

the unambiguous confirmation of the molecular structure. Mass spectrometry confirms the
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molecular weight and elemental composition, infrared spectroscopy identifies key functional

groups, and nuclear magnetic resonance spectroscopy provides a detailed map of the carbon-

hydrogen framework.

3-Bromo-4-methylquinoline
(C₁₀H₈BrN)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Molecular Weight
(221/223 Da)

Bromine Isotope Pattern
(M+, M+2)

Functional Groups
(Aromatic C-H, C=N, C=C)

¹H NMR
(Proton Environment & Connectivity)

¹³C NMR
(Carbon Skeleton)
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Caption: The synergistic role of spectroscopy in structural elucidation.

Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, serving as a primary check of its

identity. For halogenated compounds, it offers an additional layer of confirmation through

characteristic isotopic patterns.

Predicted Mass Spectrum:

Molecular Ion Peak: The molecular formula C₁₀H₈BrN has a monoisotopic mass of 220.9840

Da. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass

difference of approximately 2 Da.

Isotopic Signature: The mass spectrum will exhibit a characteristic pair of peaks for the

molecular ion: the M+ peak at m/z ≈ 221 (containing ⁷⁹Br) and the M+2 peak at m/z ≈ 223

(containing ⁸¹Br). The relative intensity of these two peaks will be approximately 1:1, a

definitive signature for a monobrominated compound.[6]
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Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

"fingerprint" of the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Expected Appearance

3100-3000 Aromatic C-H stretch Medium to weak, sharp peaks

2950-2850 Methyl C-H stretch Weak, sharp peaks

1620-1580 C=N ring stretch Medium to strong

1550-1450 C=C aromatic ring stretches
Multiple strong to medium

peaks

900-675
Aromatic C-H out-of-plane

bend

Strong peaks, pattern

indicative of substitution

~750 C-Br stretch
Medium to weak, in fingerprint

region

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern technique that requires minimal sample preparation.

Place a small amount (a few milligrams) of the solid 3-Bromo-4-methylquinoline sample

directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise

ratio.

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful technique for elucidating the precise structure of an organic

molecule in solution. It provides detailed information on the connectivity and chemical

environment of every hydrogen and carbon atom.

Experimental Protocol: Sample Preparation & Acquisition

Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an

internal reference (δ = 0.00 ppm).[6]

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto

the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

Acquisition: Acquire the ¹H spectrum first, as this is used to set the spectral width for the ¹³C

spectrum. Standard pulse programs are used for both ¹H (proton) and proton-decoupled ¹³C

acquisitions.

3.3.1 Predicted ¹H NMR Spectrum (in CDCl₃)

The spectrum is predicted based on the known spectrum of 3-bromoquinoline and the

expected electronic effects of the C4-methyl group.[7] It should display 6 distinct signals.

δ ~ 2.7-2.9 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the

methyl group at the C4 position. It will be a singlet as there are no adjacent protons to couple

with.

δ ~ 8.9-9.1 ppm (Singlet, 1H): This signal is assigned to the H2 proton. It is significantly

downfield due to the deshielding effect of the adjacent nitrogen atom and will appear as a

singlet, having lost its coupling partner (H3) to bromination.

Aromatic Region (δ ~ 7.5-8.2 ppm, 4H): The four protons on the benzene portion of the ring

system (H5, H6, H7, H8) will appear in this region. They will exhibit complex splitting patterns

(doublets, triplets, or doublet of doublets) due to coupling with their neighbors. Specific

assignments would require 2D NMR techniques (like COSY and NOESY), but the integration

will clearly show four protons.

3.3.2 Predicted ¹³C NMR Spectrum (in CDCl₃)
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The proton-decoupled ¹³C NMR spectrum should show 10 distinct signals, one for each carbon

atom in the molecule.

δ ~ 18-22 ppm: The methyl carbon (C4-CH₃).

δ ~ 120-155 ppm: The nine carbons of the quinoline ring system.

Quaternary carbons (C3, C4, C4a, C8a) will generally have lower intensities.

The carbon bearing the bromine (C3) will be shifted relative to unsubstituted quinoline.

Carbons adjacent to the nitrogen (C2, C8a) will be significantly deshielded (shifted

downfield).

Crystallography and Future Directions
While the combination of spectroscopic methods described provides definitive confirmation of

the covalent structure, single-crystal X-ray diffraction stands as the ultimate technique for

determining the three-dimensional arrangement of the molecule in the solid state. This analysis

would provide precise bond lengths, bond angles, and information on intermolecular

interactions (e.g., π-stacking) in the crystal lattice.

Currently, no public crystal structure data is available for 3-Bromo-4-methylquinoline. The

growth of suitable single crystals and subsequent X-ray analysis represents a valuable

opportunity for further research, providing deeper insights into its material properties.

Conclusion
The physical characterization of 3-Bromo-4-methylquinoline is a systematic process that

builds a complete and verifiable profile of the molecule. Foundational properties such as

melting point and solubility provide crucial data for assessing purity and guiding formulation. A

synergistic application of modern spectroscopic techniques—Mass Spectrometry, IR, and

multinuclear NMR—delivers an unambiguous confirmation of the molecular structure. The

protocols and predictive analyses detailed in this guide provide a robust framework for

researchers to confidently determine these properties, ensuring the scientific integrity required

for advancing research in medicinal chemistry and material science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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